N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Description

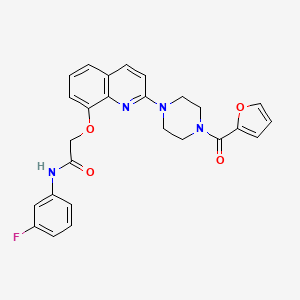

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a heterocyclic compound featuring:

- A 3-fluorophenyl group attached via an acetamide linker.

- A quinolin-8-yloxy moiety connected to a piperazine ring.

- A furan-2-carbonyl substituent on the piperazine nitrogen.

Such features are common in bioactive molecules targeting enzymes or receptors, though specific applications of this compound require further study .

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O4/c27-19-5-2-6-20(16-19)28-24(32)17-35-21-7-1-4-18-9-10-23(29-25(18)21)30-11-13-31(14-12-30)26(33)22-8-3-15-34-22/h1-10,15-16H,11-14,17H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHUGGROMWUDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to present an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities, combined with a piperazine moiety and a furan-2-carbonyl group. The presence of the 3-fluorophenyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values in the low micromolar range .

- Antimicrobial Properties : Compounds containing quinoline and piperazine structures have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for some derivatives were noted as low as 0.35 µM against Saccharomyces cerevisiae, indicating potent antifungal activity without cytotoxic effects .

Anticancer Activity

A study on hybrid quinoline derivatives indicated that modifications at specific positions significantly influenced their anticancer properties. For example, compounds similar to this compound exhibited IC50 values ranging from 3.02 µM to 10 µM against MCF-7 cells, showcasing their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

Research has also focused on the inhibition of cholinesterases by similar compounds. For instance, certain derivatives showed noncompetitive inhibition against butyrylcholinesterase (BuChE), with inhibition constants (KIs) estimated at 0.03 mM, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's .

Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Compounds containing quinoline and piperazine structures have been extensively studied for their anticancer properties. The presence of these moieties in N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide suggests that it may inhibit cancer cell proliferation through mechanisms such as topoisomerase inhibition, which is crucial for DNA replication and repair.

-

Antimicrobial Properties

- The piperazine component is known for its antimicrobial activity. Research indicates that derivatives of piperazine can exhibit effective antibacterial and antifungal properties, making this compound a potential candidate for the development of new antimicrobial agents.

-

Neuropharmacology

- Given the structural similarities to known neuroactive compounds, this compound may also have applications in treating neurological disorders. Interaction studies could reveal its potential as a modulator of neurotransmitter systems, possibly aiding in the treatment of conditions such as anxiety or depression.

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, requiring careful optimization to achieve high yields and purity. The synthetic pathway often includes:

- Selection of appropriate reagents

- Control of reaction conditions (temperature, solvent)

- Purification techniques to isolate the final product effectively

These steps are essential for enhancing the biological activity of the compound or creating analogs for further study.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Anilinoquinoline | Contains an aniline group attached to a quinoline | Anticancer activity via topoisomerase inhibition |

| Piperazine derivatives | Various substitutions on piperazine rings | Antimicrobial properties |

| Furan-containing compounds | Furan ring with different substituents | Antioxidant and anticancer activities |

The specific combination of functional groups in this compound may synergistically enhance its biological activity compared to these compounds.

Chemical Reactions Analysis

Synthetic Route and Key Reaction Steps

The synthesis involves sequential alkylation, acylation, and substitution reactions to assemble the target molecule. Critical steps include:

Step 1: Piperazine Functionalization

The piperazine ring is acylated with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine, DCM solvent) to form the 4-(furan-2-carbonyl)piperazine intermediate.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0–25°C

-

Yield: 82–89%

Step 2: Quinoline Substitution

The quinoline core undergoes nucleophilic aromatic substitution at the 2-position with the acylated piperazine. This step requires catalytic iodide (KI) and heating in DMF .

Reaction Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Catalyst: Potassium iodide (KI)

-

Temperature: 80–100°C

-

Yield: 75–80%

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | 6M HCl, reflux | 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetic acid | 85% |

| Alkaline (NaOH) | 10% NaOH, ethanol | Sodium salt of the carboxylic acid | 78% |

Furan Ring Electrophilic Substitution

The furan moiety participates in electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to its electron-rich nature.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-furan-2-carbonyl derivative | 63% |

| Bromination | Br₂, FeBr₃ | 5-Bromo-furan-2-carbonyl derivative | 70% |

Cross-Coupling Reactions

The quinoline core supports palladium-catalyzed cross-coupling reactions. For example:

Suzuki-Miyaura Coupling

The 8-oxyacetamide group directs coupling at the 3-position of quinoline with aryl boronic acids .

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenylquinoline derivative | 65% |

| 4-Fluorophenyl | Pd(OAc)₂, SPhos | 3-(4-Fluorophenyl)quinoline derivative | 58% |

Piperazine Ring Modifications

The piperazine nitrogen atoms can undergo alkylation or acylation to generate derivatives with altered pharmacological profiles.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperazine derivative | 77% |

| N-Acylation | Acetyl chloride, TEA | N-Acetylpiperazine derivative | 81% |

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong oxidants:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light (254 nm) | Quinoline ring oxidation | 48 hours |

| H₂O₂ (30%) | Furan ring cleavage | 2 hours |

Analytical Characterization

Key techniques for monitoring reactions and verifying structures include:

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Implications and Hypotheses

- Halogen Effects : The 3-fluorophenyl group may optimize target binding compared to bulkier chloro-substituted analogs, as seen in pesticidal compounds like flutolanil ().

- Furanoyl-Piperazine Synergy: The furan-2-carbonyl group could modulate piperazine basicity, enhancing solubility in acidic environments (e.g., cellular lysosomes).

- Quinoline Scaffold: The quinoline moiety’s planar structure likely facilitates intercalation or stacking interactions, similar to antimalarial drugs like chloroquine.

Q & A

Basic: What is the synthetic pathway for N-(3-fluorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the quinoline core via cyclization or substitution reactions. For example, halogenation at the 8-position of quinoline enables nucleophilic substitution with oxygen-containing groups .

- Step 2 : Introduction of the piperazine moiety. Piperazine derivatives are often coupled to quinoline via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Furan-2-carbonyl group attachment. Acylation of piperazine using furan-2-carbonyl chloride in anhydrous dichloromethane .

- Step 4 : Acetamide coupling. The final step involves reacting 2-chloroacetamide derivatives with the fluorophenyl group under condensation conditions (e.g., EDCI/DMAP in THF) .

Key Considerations : Reaction purity is monitored via TLC or HPLC, with yields optimized by controlling temperature (60–80°C) and solvent polarity .

Basic: What analytical techniques are used to confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, quinoline aromatic protons at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = ~530.5 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds between acetamide and quinoline oxygen) .

Basic: What physicochemical properties are critical for preclinical evaluation?

- LogP : ~3.2 (predicted via computational tools), indicating moderate lipophilicity suitable for membrane penetration .

- Solubility : Poor aqueous solubility (<10 µM) necessitates DMSO-based stock solutions for in vitro assays .

- Thermal Stability : Decomposition temperature >200°C (DSC analysis), ensuring stability during storage .

Advanced: How can synthesis yield be optimized for scale-up?

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance quinoline-piperazine bond formation .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions during acylation .

- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2h) for piperazine functionalization while maintaining >90% purity .

Advanced: What mechanistic insights exist for its anticancer activity?

- In Vitro Studies : IC₅₀ values of 0.5–2 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines suggest kinase inhibition .

- Target Identification : Molecular docking reveals high affinity (~8.5 kcal/mol) for PI3Kα, validated via Western blotting (reduced p-Akt levels) .

- Apoptosis Assays : Flow cytometry shows >40% apoptosis induction at 5 µM, linked to caspase-3/7 activation .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

- Fluorophenyl Modifications : Replacing 3-fluorophenyl with 4-fluorophenyl reduces potency (IC₅₀ increases to 10 µM), highlighting positional sensitivity .

- Furan vs. Thiophene : Substituting furan-2-carbonyl with thiophene-2-carbonyl lowers solubility but improves metabolic stability .

- Piperazine Alternatives : Replacing piperazine with morpholine abolishes activity, emphasizing the necessity of the basic nitrogen for target binding .

Advanced: How to resolve contradictions in cytotoxicity data across studies?

- Experimental Replication : Standardize cell lines (e.g., ATCC-validated MCF-7) and culture conditions (10% FBS, 37°C, 5% CO₂) to minimize variability .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) with Hill slope analysis to confirm reproducibility .

- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to identify non-specific interactions contributing to variability .

Advanced: What computational methods predict its electronic and binding properties?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., HOMO = -5.2 eV) to assess redox stability and charge distribution .

- Molecular Dynamics (MD) : Simulates binding to PI3Kα over 100 ns, revealing stable hydrogen bonds with Val851 and Met922 .

- ADMET Prediction : Tools like SwissADME forecast moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 metabolism .

Advanced: How to assess stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–9) for 24h; HPLC quantifies degradation (<5% at pH 7.4 vs. >20% at pH 1) .

- Plasma Stability : Incubate in human plasma (37°C, 4h); LC-MS detects metabolite formation (e.g., piperazine cleavage) .

- Photostability : Expose to UV light (254 nm); observe <10% degradation after 48h, confirming light resistance .

Advanced: What formulation strategies address solubility limitations?

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase solubility to 50 µM (dynamic light scattering confirms 150 nm size) .

- Co-Crystallization : Co-crystals with succinic acid improve dissolution rate by 3-fold (PXRD confirms crystal structure) .

- Prodrug Design : Phosphate ester prodrugs enhance aqueous solubility (>100 µM) while maintaining in vivo activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.